molecular formula C25H23N3 B10881259 Benzenamine, 4-(3,7-diphenyl-4H-1,2-diazepin-5-yl)-N,N-dimethyl- CAS No. 32059-53-3

Benzenamine, 4-(3,7-diphenyl-4H-1,2-diazepin-5-yl)-N,N-dimethyl-

Cat. No.: B10881259
CAS No.: 32059-53-3
M. Wt: 365.5 g/mol
InChI Key: VXVJBLRSHSQLAK-UHFFFAOYSA-N
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Description

Benzenamine, 4-(3,7-diphenyl-4H-1,2-diazepin-5-yl)-N,N-dimethyl- is a complex organic compound that belongs to the class of diazepines. This compound is characterized by the presence of a benzenamine group attached to a diazepine ring, which is further substituted with diphenyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(3,7-diphenyl-4H-1,2-diazepin-5-yl)-N,N-dimethyl- typically involves multi-step organic reactions. The initial step often includes the formation of the diazepine ring through cyclization reactions. This is followed by the introduction of the benzenamine group and the diphenyl substituents. Common reagents used in these reactions include aniline derivatives, phenylboronic acids, and various catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(3,7-diphenyl-4H-1,2-diazepin-5-yl)-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzenamine and diazepine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products

The major products formed from these reactions include substituted diazepines, quinone derivatives, and various amine compounds.

Scientific Research Applications

Benzenamine, 4-(3,7-diphenyl-4H-1,2-diazepin-5-yl)-N,N-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of Benzenamine, 4-(3,7-diphenyl-4H-1,2-diazepin-5-yl)-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4-(3,7-diphenyl-4H-1,2-diazepin-5-yl)-N,N-dimethyl-
  • 3-(3,7-diphenyl-4H-1,2-diazepin-5-yl)-2-methyl-1H-indole
  • 3-(3,7-diphenyl-4H-1,2-diazepin-5-yl)-1-methyl-1H-indole

Uniqueness

The uniqueness of Benzenamine, 4-(3,7-diphenyl-4H-1,2-diazepin-5-yl)-N,N-dimethyl- lies in its specific substitution pattern and the presence of both benzenamine and diazepine moieties. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

32059-53-3

Molecular Formula

C25H23N3

Molecular Weight

365.5 g/mol

IUPAC Name

4-(3,7-diphenyl-4H-diazepin-5-yl)-N,N-dimethylaniline

InChI

InChI=1S/C25H23N3/c1-28(2)23-15-13-19(14-16-23)22-17-24(20-9-5-3-6-10-20)26-27-25(18-22)21-11-7-4-8-12-21/h3-17H,18H2,1-2H3

InChI Key

VXVJBLRSHSQLAK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=NN=C(C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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